4-(2,6-Difluorobenzoyl)-1h-pyrrole-2-carboxylic acid
Description
4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole-carboxylic acid derivative characterized by a benzoyl group substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring. The pyrrole core is functionalized with a carboxylic acid group at the 2-position (Figure 1). Its bioactivity may be inferred from structurally related compounds, such as quorum-sensing inhibitors (QSIs) or pesticidal agents .
Properties
Molecular Formula |
C12H7F2NO3 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO3/c13-7-2-1-3-8(14)10(7)11(16)6-4-9(12(17)18)15-5-6/h1-5,15H,(H,17,18) |
InChI Key |
WEFTWJFPDFSXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=CNC(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,6-difluorobenzoyl chloride with a pyrrole derivative under controlled conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the continuous production of 2,6-difluorobenzoyl isocyanate, a related compound, involves dissolving 2,6-difluorobenzamide in a solvent, followed by heating and dehydration . Similar methodologies can be adapted for the large-scale synthesis of 4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Applications
4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid has been investigated for its potential as a therapeutic agent. Notably, compounds in the pyrrole class have shown promise in treating various conditions, including cancer and bacterial infections.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrrole compounds can activate the p53 tumor suppressor protein, which plays a crucial role in regulating the cell cycle and preventing tumor formation. The activation of p53 can lead to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Table 1: Anticancer Properties of Pyrrole Derivatives
Antimicrobial Activity
The antimicrobial properties of 4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid have also been explored. Studies have demonstrated its effectiveness against various bacterial strains, which is crucial for developing new antibiotics amid rising antibiotic resistance.
Case Study: Antibacterial Efficacy
In vitro studies have shown that this compound exhibits significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for antibiotic development .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity Level | Reference |
|---|---|---|---|
| Escherichia coli | 25 | Moderate | |
| Staphylococcus aureus | 15 | High |
Material Science Applications
Beyond pharmaceuticals, the compound's unique structure allows for potential applications in material science. Its ability to form stable complexes with metals could be utilized in creating novel materials with specific electronic or optical properties.
Case Study: Metal Complexation
Research indicates that pyrrole derivatives can form coordination complexes with transition metals, which may enhance their conductivity and stability. This property is valuable for developing advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 4-(2,6-difluorobenzoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. For example, similar compounds have been shown to inhibit the biosynthesis of chitin in insects, making them effective insecticides .
Comparison with Similar Compounds
Structural Analogs in the Pyrrole-Carboxylic Acid Family
Key structural analogs include:
| Compound Name | Substituents (Benzoyl/Pyrrole) | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid | 2,6-difluorobenzoyl | Carboxylic acid | ~251.2 (calculated) | Not explicitly reported |
| Methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate | 2,6-dichlorobenzoyl | Methyl ester | 314.12 (CAS 338753-18-7) | Pesticide intermediate |
| 1H-Pyrrole-2-carboxylic acid | None (unsubstituted pyrrole) | Carboxylic acid | 111.10 | Quorum-sensing inhibition |
Key Observations :
- Functional Group Impact : The free carboxylic acid group in the target compound increases hydrophilicity compared to methyl esters, which could influence solubility and binding interactions in biological systems .
Quorum-Sensing Inhibition (QSI)
1H-Pyrrole-2-carboxylic acid, isolated from Streptomyces coelicoflavus, exhibits QSI activity by disrupting bacterial communication pathways. The difluorobenzoyl-substituted analog may exhibit enhanced activity due to fluorine’s electron-withdrawing effects, which could strengthen interactions with bacterial enzymes or receptors .
Agrochemical Relevance
Fluorinated pyrrole derivatives, such as fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione), are widely used as fungicides. The target compound’s difluorobenzoyl group may confer similar pesticidal properties, though direct evidence is lacking .
Physicochemical Properties
Solubility and Stability :
- The carboxylic acid group in the target compound likely improves aqueous solubility compared to esterified analogs (e.g., methyl 4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylate), which are more lipophilic and suited for pesticidal formulations .
- Fluorine substituents may enhance thermal stability and resistance to oxidative degradation compared to chlorinated analogs.
Biological Activity
4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C12H8F2N2O3
- Molecular Weight : 270.20 g/mol
- IUPAC Name : 4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid
Biological Activity Overview
The biological activity of 4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid has been explored primarily in the context of antimicrobial and anti-inflammatory properties. Research indicates that modifications to the pyrrole structure can significantly enhance its efficacy against various pathogens.
Antimicrobial Activity
A study focused on pyrrole derivatives demonstrated that certain modifications could lead to improved anti-tuberculosis (anti-TB) activity. The compound's structural analogs showed potent activity against Mycobacterium tuberculosis with minimal cytotoxic effects. For example, compounds with electron-withdrawing groups exhibited enhanced potency, suggesting a favorable SAR for targeting MmpL3, a crucial protein in mycobacterial lipid biosynthesis .
| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Notes |
|---|---|---|---|
| 4-(2,6-Difluorobenzoyl)-1H-pyrrole-2-carboxylic acid | <0.016 | >64 | Effective against drug-resistant strains |
| Compound A | 0.5 | >50 | First-line anti-TB drug equivalent |
| Compound B | 0.25 | >70 | High stability in metabolic assays |
Anti-inflammatory Properties
Research has indicated that pyrrole derivatives possess anti-inflammatory properties. A study highlighted the ability of certain pyrrole compounds to inhibit pro-inflammatory cytokines and demonstrate anti-inflammatory effects in vivo . The mechanism appears to involve modulation of inflammatory pathways, potentially through inhibition of COX enzymes.
Case Studies
- Anti-Tuberculosis Activity : A series of pyrrole derivatives were synthesized and tested for their efficacy against M. tuberculosis. The results revealed that compounds with bulky substituents on the pyrrole ring exhibited significantly higher activity compared to their smaller counterparts .
- Quorum Sensing Inhibition : Another study investigated the quorum sensing inhibitory activity of pyrrole derivatives derived from Streptomyces coelicoflavus, showing that these compounds effectively reduced virulence factors in Pseudomonas aeruginosa . This suggests potential applications in treating infections where biofilm formation is a concern.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of fluorine atoms at specific positions on the benzene ring enhances the compound's biological activity. The introduction of bulky groups was found to improve binding affinity to target proteins involved in pathogenicity and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
